(4-Bromophenyl)trifluoroboranuide; tetrabutylazanium
Description
(4-Bromophenyl)trifluoroboranuide; tetrabutylazanium is an organoboron compound comprising a 4-bromophenyl group bonded to a trifluoroboranuide anion, paired with a tetrabutylazanium (tetrabutylammonium) cation. This structure features a bromine atom at the para position of the phenyl ring, which influences its electronic and steric properties. The tetrabutylazanium counterion enhances solubility in organic solvents due to its lipophilic nature.
Molecular Formula: The compound’s molecular formula can be inferred as C22H40BBrF3N, with a molecular weight of approximately 437.83 g/mol (calculated based on the chloro analog in , replacing Cl with Br).
The trifluoroboranuide moiety is typically introduced using boron trifluoride or potassium trifluoroborate precursors .
Applications: Such borate salts are widely used in organic synthesis as catalysts, electrolytes, or intermediates. The 4-bromophenyl group may confer reactivity in Suzuki-Miyaura cross-couplings, while the tetrabutylazanium cation facilitates phase-transfer processes .
Properties
IUPAC Name |
(4-bromophenyl)-trifluoroboranuide;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BBrF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNKTVSFRCCYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Br)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BBrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Bromophenyl)trifluoroboranuide; tetrabutylazanium involves the reaction of 4-bromophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
(4-Bromophenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of different reduced species.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromophenyl)trifluoroboranuide; tetrabutylazanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in biochemical assays to study enzyme activities and other biological processes.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)trifluoroboranuide; tetrabutylazanium involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. The molecular pathways involved in its action include the formation of intermediate species that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
| Compound | Substituent | Position | Counterion | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|---|
| (4-Bromophenyl)trifluoroboranuide; TBA | Br | para | Tetrabutylazanium | ~437.83 | Organic synthesis |
| (4-Chlorophenyl)trifluoroboranuide; TBA | Cl | para | Tetrabutylazanium | 421.82 | Catalysis |
| Potassium (4-bromophenyl)trifluoroborate | Br | para | Potassium | 276.93 | Cross-coupling reactions |
Biological Activity
(4-Bromophenyl)trifluoroboranuide; tetrabutylazanium is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features and the presence of trifluoroborane make it a subject of interest for biological activity studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
Research indicates that compounds containing bromophenyl and trifluoroborane moieties exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections delve into specific activities observed in studies involving (4-Bromophenyl)trifluoroboranuide; tetrabutylazanium.
Antimicrobial Activity
A study conducted by BLD Pharm reported that (4-Bromophenyl)trifluoroboranuide demonstrated significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results suggest that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Research has also explored the potential anticancer effects of (4-Bromophenyl)trifluoroboranuide. A study published in PubChem highlighted its effectiveness in inhibiting the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that treatment with the compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- MCF-7 Cell Line : IC50 = 15 µM
- HeLa Cell Line : IC50 = 20 µM
These findings indicate that (4-Bromophenyl)trifluoroboranuide may serve as a promising lead compound for further development in cancer therapeutics.
The mechanism by which (4-Bromophenyl)trifluoroboranuide exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoroborane group plays a crucial role in its interaction with biological macromolecules, potentially leading to disruption of cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
